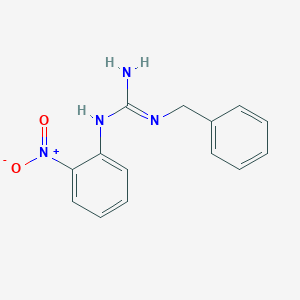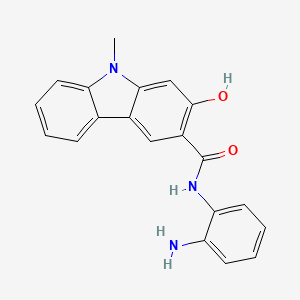
N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide: is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide typically begins with commercially available starting materials such as 2-aminophenylamine, 9-methylcarbazole, and appropriate carboxylating agents.
-
Step-by-Step Synthesis
Step 1: : The initial step involves the nitration of 9-methylcarbazole to introduce a nitro group, followed by reduction to form the corresponding amine.
Step 2: : The amine is then carboxylated using a suitable carboxylating agent, such as phosgene or carbon dioxide, to form the carboxamide.
Step 3: : The final step involves coupling the carboxamide with 2-aminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Due to its structural similarity to bioactive carbazoles, it may be investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amine groups can form hydrogen bonds with biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
- N-(2-aminophenyl)-carbazole-3-carboxamide
- 2-hydroxy-9-methylcarbazole
- N-(2-aminophenyl)-2-hydroxycarbazole
Uniqueness
N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide is unique due to the presence of both hydroxy and amine groups, which can participate in a variety of chemical reactions and interactions. This dual functionality enhances its versatility in different applications compared to similar compounds that may lack one of these groups.
属性
IUPAC Name |
N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-17-9-5-2-6-12(17)13-10-14(19(24)11-18(13)23)20(25)22-16-8-4-3-7-15(16)21/h2-11,24H,21H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHXFSSKIJSKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC(=C(C=C31)O)C(=O)NC4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
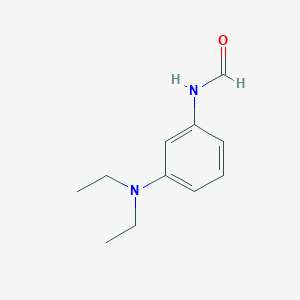
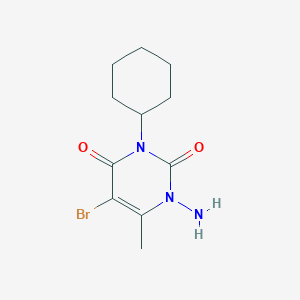
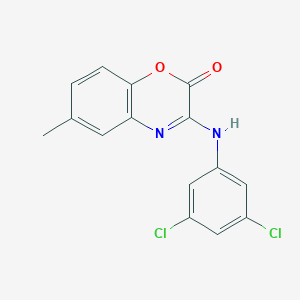
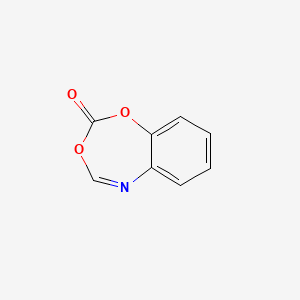
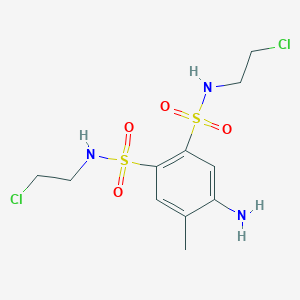
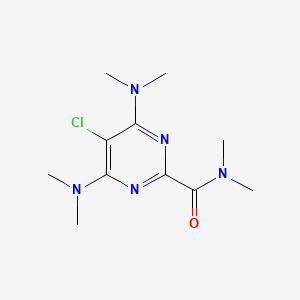
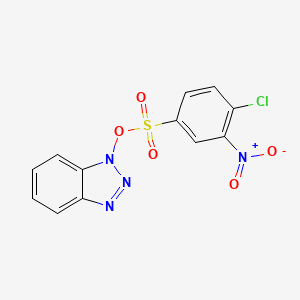
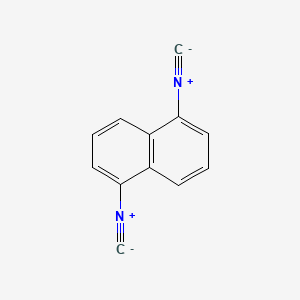
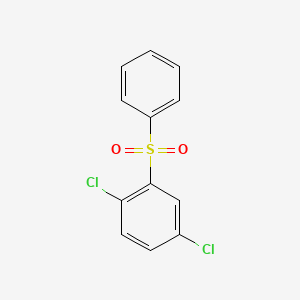
![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
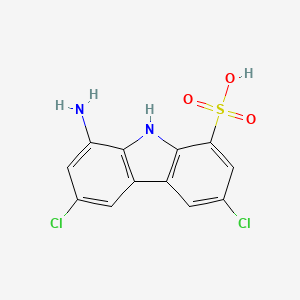
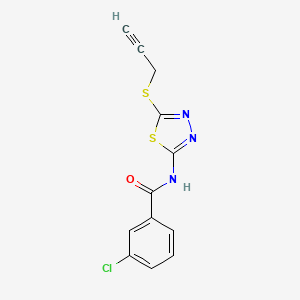
![3-Methoxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B8039874.png)
